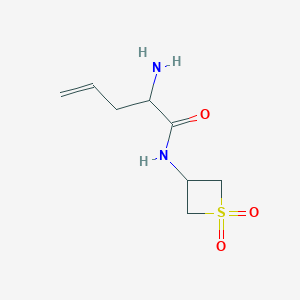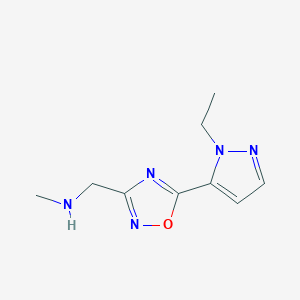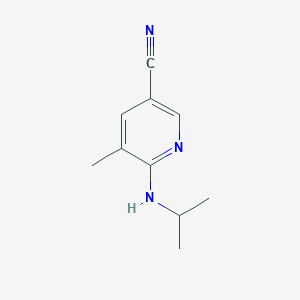
5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme and chlorophyll These compounds are characterized by their large, conjugated ring systems, which allow them to absorb light and participate in various chemical reactions
Métodos De Preparación
The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin typically involves the condensation of pyrrole with 4-chlorobenzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can then be reduced to the tetrahydroporphyrin form. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified by chromatography .
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes, scaled up to accommodate larger quantities. The use of automated synthesis equipment and continuous flow reactors could improve efficiency and yield.
Análisis De Reacciones Químicas
5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding porphyrin. Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: The compound can be reduced further to form various reduced porphyrin derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The chlorophenyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups. This can be achieved using nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding porphyrin, while substitution reactions can produce a wide range of functionalized porphyrins .
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin has several applications in scientific research:
Chemistry: The compound is used as a model system for studying the properties of porphyrins and their derivatives. It is also used in the synthesis of other porphyrin-based compounds.
Biology: Porphyrins and their derivatives are studied for their roles in biological systems, such as in heme proteins and chlorophyll. This compound can be used to investigate the interactions of porphyrins with biological molecules.
Medicine: Porphyrins are explored for their potential use in photodynamic therapy, a treatment for cancer and other diseases that involves the activation of a photosensitizer by light. The chlorophenyl groups in this compound may enhance its photophysical properties, making it a candidate for such applications.
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin depends on its specific application. In photodynamic therapy, for example, the compound acts as a photosensitizer. Upon exposure to light, it generates reactive oxygen species that can damage cellular components, leading to cell death. The molecular targets and pathways involved in this process include cellular membranes, proteins, and nucleic acids .
Comparación Con Compuestos Similares
5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin can be compared to other porphyrin derivatives, such as:
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin:
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: The carboxyl groups in this compound can enhance its solubility in water and its ability to form complexes with metal ions.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: The methoxy groups can influence the electronic properties of the porphyrin ring, affecting its absorption and emission spectra.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of porphyrin chemistry.
Propiedades
Fórmula molecular |
C44H28Cl4N4 |
|---|---|
Peso molecular |
754.5 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H28Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-21,23,50-51H,22,24H2 |
Clave InChI |
FHLMLKSHESEMLI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)Cl)N5)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
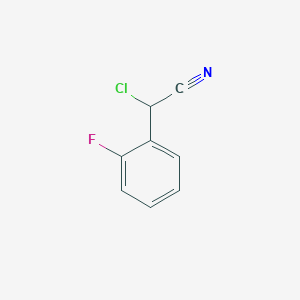
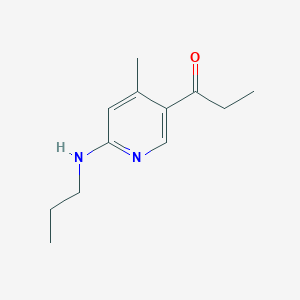
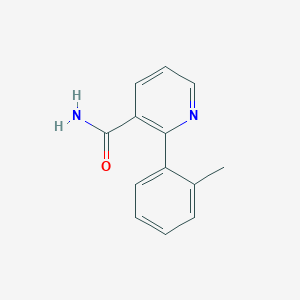
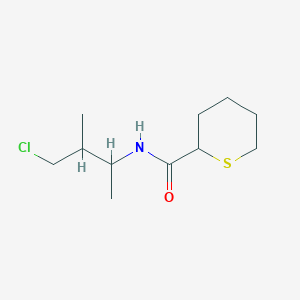
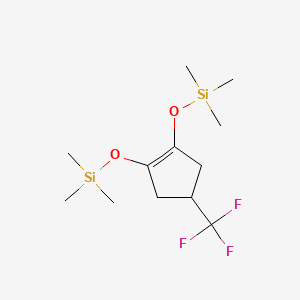
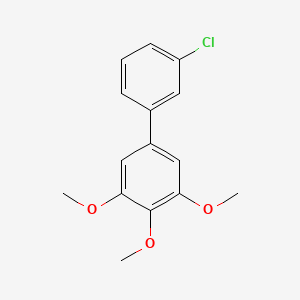
![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
